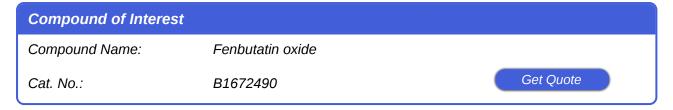


Synthesis Pathway of Fenbutatin Oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of **Fenbutatin oxide**, an organotin miticide. The document outlines the multi-step chemical synthesis, providing detailed experimental protocols, quantitative data, and visualizations of the reaction workflow.

Core Synthesis Overview

The commercial production of **Fenbutatin oxide**, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a two-step process. The synthesis begins with the formation of a key intermediate, tris(2-methyl-2-phenylpropyl)tin chloride, through a Grignard reaction. This intermediate is subsequently converted to **Fenbutatin oxide** via hydrolysis and dehydration.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of **Fenbutatin oxide** and its intermediate.



Parameter	Tris(2-methyl-2- phenylpropyl)tin chloride	Fenbutatin oxide
Molecular Formula	СзоНз9СІЅп	C ₆₀ H ₇₈ OSn ₂
Molecular Weight	557.79 g/mol	1052.68 g/mol [1]
Appearance	White crystalline solid	Fine white powder[2]
Melting Point	Not explicitly found	~145°C[1]
Purity	Not explicitly found	≥ 97% w/w

Experimental Protocols

Step 1: Synthesis of Tris(2-methyl-2-phenylpropyl)tin chloride via Grignard Reaction

This procedure describes the synthesis of the organotin halide intermediate.

Materials:

- 2-methyl-2-phenylpropyl chloride (Neophyl chloride)
- Magnesium turnings
- Anhydrous diethyl ether
- Tin(IV) chloride (SnCl₄)
- Anhydrous toluene
- Hydrochloric acid (aqueous solution)
- Anhydrous sodium sulfate

Procedure:

 Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in



anhydrous diethyl ether under a nitrogen atmosphere. A small amount of 2-methyl-2-phenylpropyl chloride is added to initiate the reaction. Once initiated, the remaining 2-methyl-2-phenylpropyl chloride, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (2-methyl-2-phenylpropylmagnesium chloride).

- Reaction with Tin(IV) chloride: The Grignard solution is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous toluene is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.
- Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the unreacted Grignard reagent and magnesium salts. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tris(2-methyl-2-phenylpropyl)tin chloride.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white crystalline solid.

Step 2: Synthesis of Fenbutatin Oxide

This procedure details the conversion of the organotin chloride intermediate to the final product.[2]

Materials:

- Tris(2-methyl-2-phenylpropyl)tin chloride
- Toluene
- Sodium hydroxide (aqueous solution)
- Dehydrating agent (e.g., anhydrous sodium sulfate)

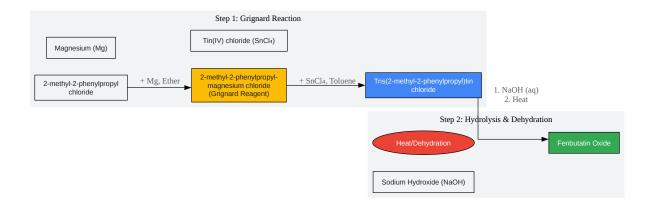


Procedure:

- Hydrolysis: Tris(2-methyl-2-phenylpropyl)tin chloride is dissolved in toluene. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to facilitate the hydrolysis of the tin-chloride bond to a tin-hydroxide.
- Dehydration: The resulting mixture, containing the wet tris(2-methyl-2-phenylpropyl)tin hydroxide, is heated. A dehydrating agent is added to facilitate the condensation of two molecules of the tin hydroxide to form the distannoxane (tin-oxygen-tin) bridge of Fenbutatin oxide.[2] The reaction mixture is heated and stirred to ensure complete condensation.[2] Water is removed from the reaction mixture, potentially through azeotropic distillation with toluene.
- Purification: After the reaction is complete, the mixture is filtered to remove any inorganic salts.[2] The solvent is then evaporated under reduced pressure to yield crude Fenbutatin oxide.[2] The product can be further purified by recrystallization from a suitable solvent to obtain a fine white powder.[2]

Mandatory Visualizations

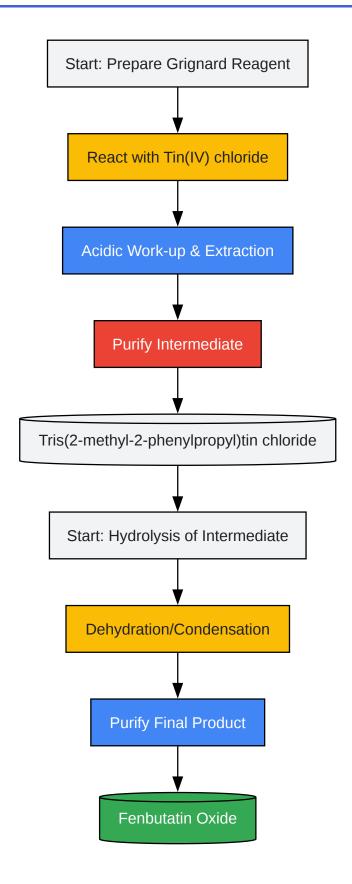




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Caption: Overall synthesis pathway of Fenbutatin oxide.





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Caption: Experimental workflow for **Fenbutatin oxide** synthesis.



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